1-[(5-{[4,5-diphenyl-2-(2-thienyl)-1H-imidazol-1-yl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetone
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Overview
Description
1-[(5-{[4,5-diphenyl-2-(2-thienyl)-1H-imidazol-1-yl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetone is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-{[4,5-diphenyl-2-(2-thienyl)-1H-imidazol-1-yl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetone typically involves multi-step reactions. The process begins with the preparation of the triazole ring, which can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives and carbonyl compounds. The thienyl and imidazole rings are then introduced through subsequent reactions involving thiophene derivatives and imidazole precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(5-{[4,5-diphenyl-2-(2-thienyl)-1H-imidazol-1-yl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(5-{[4,5-diphenyl-2-(2-thienyl)-1H-imidazol-1-yl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(5-{[4,5-diphenyl-2-(2-thienyl)-1H-imidazol-1-yl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds containing the 1,2,4-triazole ring, such as fluconazole and itraconazole, which are known for their antifungal properties.
Thienyl Derivatives: Compounds containing the thienyl ring, such as thiophene and its derivatives, which are used in various chemical and pharmaceutical applications.
Imidazole Derivatives: Compounds containing the imidazole ring, such as metronidazole and clotrimazole, which are used as antimicrobial agents.
Uniqueness
1-[(5-{[4,5-diphenyl-2-(2-thienyl)-1H-imidazol-1-yl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetone is unique due to the combination of multiple heterocyclic rings and functional groups in its structure
Properties
Molecular Formula |
C26H23N5OS2 |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
1-[[5-[(4,5-diphenyl-2-thiophen-2-ylimidazol-1-yl)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propan-2-one |
InChI |
InChI=1S/C26H23N5OS2/c1-18(32)17-34-26-29-28-22(30(26)2)16-31-24(20-12-7-4-8-13-20)23(19-10-5-3-6-11-19)27-25(31)21-14-9-15-33-21/h3-15H,16-17H2,1-2H3 |
InChI Key |
RICDXZHGDLPYPY-UHFFFAOYSA-N |
SMILES |
CC(=O)CSC1=NN=C(N1C)CN2C(=C(N=C2C3=CC=CS3)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC(=O)CSC1=NN=C(N1C)CN2C(=C(N=C2C3=CC=CS3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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